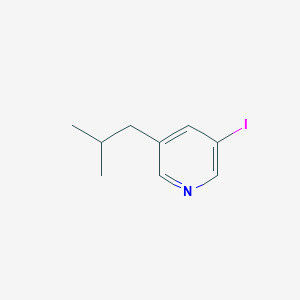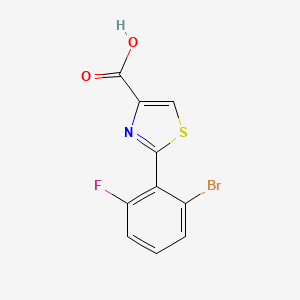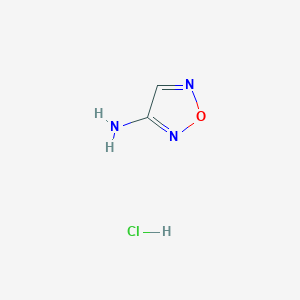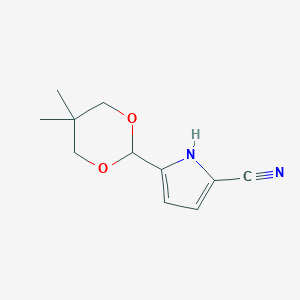
3-Iodo-5-isobutylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-5-isobutylpyridine is an organic compound with the molecular formula C₉H₁₂IN It is a derivative of pyridine, where the hydrogen atom at the third position is replaced by an iodine atom, and the hydrogen atom at the fifth position is replaced by an isobutyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-isobutylpyridine typically involves the halogenation of 5-isobutylpyridine. One common method is the iodination of 5-isobutylpyridine using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to maintain consistent reaction parameters and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
化学反応の分析
Types of Reactions
3-Iodo-5-isobutylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the iodine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate in solvents like tetrahydrofuran are typically employed.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid in dichloromethane are used.
Reduction: Reducing agents like lithium aluminum hydride in ether solvents are utilized.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Coupling: Formation of biaryl compounds.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 5-isobutylpyridine.
科学的研究の応用
3-Iodo-5-isobutylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Iodo-5-isobutylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and isobutyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
3-Iodopyridine: Similar structure but lacks the isobutyl group.
5-Isobutylpyridine: Similar structure but lacks the iodine atom.
3-Bromo-5-isobutylpyridine: Similar structure with bromine instead of iodine.
Uniqueness
3-Iodo-5-isobutylpyridine is unique due to the presence of both the iodine atom and the isobutyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C9H12IN |
|---|---|
分子量 |
261.10 g/mol |
IUPAC名 |
3-iodo-5-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12IN/c1-7(2)3-8-4-9(10)6-11-5-8/h4-7H,3H2,1-2H3 |
InChIキー |
MJDCWJBCCUQGCQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC(=CN=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13670028.png)


![1-(Imidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B13670039.png)





![1-Boc-3-[4-(tert-butyl)phenyl]pyrrolidine](/img/structure/B13670083.png)

![3,7b-Dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13670092.png)

